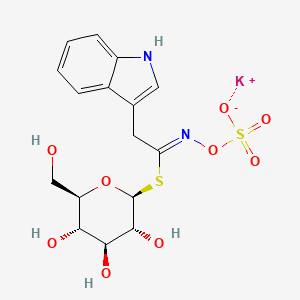

Glucobrassicin potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H19KN2O9S2 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

potassium [(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |

InChI Key |

NSURXWDIGUNLJB-AGVSWHMJSA-M |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Glucobrassicin Potassium: A Technical Guide to its Natural Sources, Distribution, and Analysis in Brassica Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicin (B1234704), an indole (B1671886) glucosinolate, is a prominent secondary metabolite found extensively within the Brassica genus. Upon enzymatic hydrolysis by myrosinase, glucobrassicin yields a range of bioactive compounds, including indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), which have garnered significant interest for their potential chemopreventive properties against hormone-responsive cancers.[1] This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for glucobrassicin, with a focus on its native form, often isolated as a potassium salt.

Natural Sources and Distribution of Glucobrassicin in Brassica

Glucobrassicin is ubiquitously present in cruciferous plants.[2] Its concentration, however, varies significantly depending on the species, cultivar, plant tissue, and developmental stage.[3][4] It is one of several indole glucosinolates found in Brassica species, alongside derivatives such as neoglucobrassicin (B1238046) (1-methoxyglucobrassicin), 4-hydroxyglucobrassicin, and 4-methoxyglucobrassicin.[2][5]

The distribution of glucobrassicin is not uniform throughout the plant. For instance, in Arabidopsis, indol-3-yl-methyl glucosinolate (glucobrassicin) is the predominant form in leaves, while its methoxylated derivatives are more abundant in the roots.[3] Local biosynthesis, rather than transport from aerial parts, is the primary driver of indole glucosinolate accumulation in the taproot, suggesting a role in defense against root-herbivory.[6]

Quantitative Distribution of Glucobrassicin in Various Brassica Species

The following tables summarize the quantitative data on glucobrassicin content in different Brassica species and tissues, compiled from various studies. Values are presented in μmol/g of dry weight (DW) unless otherwise noted.

Table 1: Glucobrassicin Content in Brassica oleracea Varieties

| Brassica oleracea Variety | Tissue | Glucobrassicin Content (μmol/g DW) | Reference |

| Cabbage (Green) | - | 2.4 (mean) | [7] |

| Cabbage (Red) | - | 90.7 μmol/100 g FW (mean) | [8] |

| Broccoli | - | - | [9][10] |

| Cauliflower | - | - | [9][10] |

| Kohlrabi | - | - | [9][10] |

Table 2: Glucobrassicin Content in Brassica rapa Varieties

| Brassica rapa Variety | Tissue | Glucobrassicin Content (μmol/kg DW) | Reference |

| Chinese Cabbage (ssp. pekinensis) | - | 72.89 to 2213.95 | [11] |

Table 3: Glucobrassicin Content in Other Brassica Species

| Brassica Species | Tissue | Glucobrassicin Content (μmol/g DW) | Reference |

| Raphanus raphanistrum (Wild Radish) | Seeds | Major Indolyl Glucosinolate | [12][13] |

| Raphanus sativus (Radish) | Seeds | 28.96 | [12] |

| Brassica oleracea var. botrytis (Broccoli) | Seeds | Major Indolyl Glucosinolate | [12] |

Biosynthesis of Glucobrassicin

The biosynthesis of glucobrassicin originates from the amino acid tryptophan.[2] This multi-step pathway involves several key enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and glutathione (B108866) S-transferases.[2]

Glucobrassicin Biosynthetic Pathway

Caption: Biosynthetic pathway of glucobrassicin from tryptophan.

Experimental Protocols

Accurate quantification of glucobrassicin from plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a widely used and well-established technique for glucosinolate analysis.[14][15]

Protocol for Extraction and Quantification of Glucobrassicin

This protocol is adapted from established methodologies for glucosinolate analysis.[14][16]

1. Sample Preparation:

-

Freeze-dry fresh plant material to halt enzymatic activity and facilitate grinding.

-

Grind the lyophilized tissue to a fine powder.

2. Extraction:

-

Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase.[14]

-

Vortex thoroughly and incubate in a water bath at 70°C for 20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 70% methanol.

-

Pool the supernatants.

3. Purification and Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.

-

Load the crude extract onto the column.

-

Wash the column with ultrapure water and then with 20 mM sodium acetate (B1210297) (pH 5.5).[14]

-

Add a solution of purified sulfatase (from Helix pomatia) to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.[14]

4. Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with ultrapure water.

-

Freeze-dry the eluate.

-

Reconstitute the dried residue in a known volume of ultrapure water.

-

Analyze the sample using a reversed-phase HPLC system with a C18 column and a UV or PDA detector set at 229 nm.[17]

-

Identify desulfo-glucobrassicin by comparing its retention time with that of a pure standard (e.g., desulfo-sinigrin or a glucobrassicin standard that has undergone the same desulfation process).

-

Quantify using a calibration curve of a known standard (like sinigrin) and apply the appropriate response factor for glucobrassicin.[14]

Experimental Workflow for Glucobrassicin Analysis

Caption: Standard workflow for the extraction and analysis of glucobrassicin.

Signaling Pathways and Bioactivity

Upon tissue damage, myrosinase hydrolyzes glucobrassicin, leading to the formation of an unstable aglycone.[2] This intermediate can then rearrange to form various bioactive products, most notably indole-3-carbinol (I3C) and, in acidic conditions, its condensation product, 3,3'-diindolylmethane (DIM).[1][18] These compounds are known to interact with multiple cellular signaling pathways. For instance, I3C and DIM have shown promising chemopreventive effects, particularly in hormone-responsive cancers such as breast and prostate cancer.[1]

Glucobrassicin Hydrolysis and Bioactive Product Formation

Caption: Hydrolysis of glucobrassicin to bioactive compounds.

Conclusion

Glucobrassicin and its derivatives represent a significant class of bioactive compounds within Brassica species. A thorough understanding of their distribution, biosynthesis, and appropriate analytical methodologies is crucial for researchers in the fields of plant science, nutrition, and drug development. The protocols and data presented in this guide offer a solid foundation for the accurate quantification and further investigation of glucobrassicin and its potential health benefits. The variability in glucobrassicin content across different Brassica varieties underscores the importance of precise analytical characterization in any research or development endeavor.

References

- 1. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 3. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Editorial: Glucosinolates: Regulation of Biosynthesis and Hydrolysis [frontiersin.org]

- 7. Quantification of glucosinolates, anthocyanins, free amino acids, and vitamin C in inbred lines of cabbage (Brassica oleracea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Chemical structure and properties of glucobrassicin potassium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicin (B1234704), an indole (B1671886) glucosinolate, is a prominent secondary metabolite found in cruciferous vegetables such as broccoli, cabbage, and mustard greens. As a precursor to biologically active compounds, it has garnered significant interest within the scientific community for its potential health benefits. Upon enzymatic hydrolysis by myrosinase, glucobrassicin yields various indolic compounds, most notably indole-3-carbinol (B1674136) (I3C), which undergoes further condensation in the acidic environment of the stomach to form 3,3'-diindolylmethane (B526164) (DIM) and other oligomers.[1][2] These derivatives are known to modulate multiple cellular signaling pathways implicated in chronic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of glucobrassicin potassium salt, along with detailed experimental protocols for its analysis and the study of its downstream effects.

Chemical Structure and Properties

Glucobrassicin is naturally present in plants as its potassium salt, which enhances its stability and solubility.[3]

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | Reference |

| Chemical Name | ((E)-2-(1H-indol-3-yl)-1-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)ethylidene)amino sulfate (B86663) potassium(I) | |

| Synonyms | 3-Indolylmethylglucosinolate potassium salt, 3-Indoylmethyl glucosinolate potassium salt | [4][5][6][7][8] |

| CAS Number | 143231-38-3 | [6][9][10][11][12] |

| Molecular Formula | C₁₆H₁₉KN₂O₉S₂ | [1][6][7][9][10][11][13][12] |

| Molecular Weight | 486.56 g/mol | [1][6][9][10][11][13][12] |

| Appearance | Powder | [7] |

| Purity | ≥95% (HPLC) | [7][9][13][14] |

| Solubility | Hydrophilic | [3][15] |

| Storage | Store at < -15°C in a dry and dark place | [9][13][16] |

| Stability | Relatively stable as a salt. Prone to thermal degradation and degradation upon storage after boiling.[1][7] The glucosinolate itself is stable in aqueous media with a pH in the range of 2-11, but enzymatic degradation is pH-dependent.[14] |

Biological Activity and Signaling Pathways

The biological activity of glucobrassicin is primarily attributed to its hydrolysis products, indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). These compounds have been shown to modulate a variety of signaling pathways that are crucial in the regulation of cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.

Hydrolysis of Glucobrassicin

The initial step in the bioactivation of glucobrassicin is its hydrolysis by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue. When the plant cells are damaged, myrosinase comes into contact with glucobrassicin, catalyzing the cleavage of the glucose moiety to produce an unstable aglycone. This intermediate rearranges to form indol-3-ylmethylisothiocyanate, which is highly unstable and rapidly converts to indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C molecules condense to form various oligomeric products, with DIM being a major metabolite.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucobrassicin phyproof Reference Substance 143231-38-3 [sigmaaldrich.com]

- 10. extrasynthese.com [extrasynthese.com]

- 11. This compound salt | CymitQuimica [cymitquimica.com]

- 12. Buy Glucobrassicin (potassium) [smolecule.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. redalyc.org [redalyc.org]

- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glucobrassicin Potassium in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicin (B1234704), an indole (B1671886) glucosinolate prevalent in cruciferous plants, and its potassium salt, are integral components of the plant's sophisticated defense arsenal (B13267) against a wide array of biotic threats. Upon tissue damage by herbivores or pathogen invasion, glucobrassicin is hydrolyzed by the enzyme myrosinase, initiating a cascade of chemical transformations that produce biologically active compounds. This technical guide provides an in-depth exploration of the biosynthesis of glucobrassicin, its enzymatic degradation, and the subsequent signaling pathways that orchestrate plant defense responses. Detailed experimental protocols for the analysis of glucobrassicin and bioassays for assessing its defensive capabilities are provided, alongside a quantitative summary of its distribution and induction in Arabidopsis thaliana. Visual representations of the key biochemical and signaling pathways are included to facilitate a comprehensive understanding of this critical plant defense mechanism.

Introduction

Plants, as sessile organisms, have evolved a remarkable array of chemical defenses to deter herbivores and combat pathogens. The glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism characteristic of the Brassicaceae family[1]. Glucosinolates are sulfur- and nitrogen-rich secondary metabolites that, upon tissue disruption, are hydrolyzed by myrosinases into a variety of biologically active products, including isothiocyanates, nitriles, and thiocyanates[1].

Glucobrassicin is a prominent indole glucosinolate derived from the amino acid tryptophan[2]. Its potassium salt is the naturally occurring form within the plant cell, where potassium acts as a key counter-ion for the anionic glucosinolate molecule[3]. The breakdown products of glucobrassicin, notably indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile (B3204565) (IAN), play a crucial role in direct defense and signaling, influencing plant-insect and plant-pathogen interactions[4][5]. This guide delves into the technical details of glucobrassicin potassium's function in plant defense, providing a valuable resource for researchers in plant science and those exploring natural compounds for drug development.

Biosynthesis and Breakdown of Glucobrassicin

The biosynthesis of glucobrassicin is a multi-step enzymatic process originating from the amino acid tryptophan. This pathway is tightly regulated and integrated with primary metabolism.

Biosynthesis Pathway

The biosynthesis of glucobrassicin begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[2]. IAOx serves as a critical branch point, also leading to the production of the phytoalexin camalexin (B168466) and the plant hormone auxin (indole-3-acetic acid)[6]. Subsequent enzymatic reactions, including oxidation, S-glucosylation, and sulfation, complete the formation of the glucobrassicin molecule[2].

Myrosinase-Catalyzed Breakdown

When plant tissues are damaged, glucobrassicin and myrosinase, which are physically separated in intact cells, come into contact. Myrosinase cleaves the glucose moiety from glucobrassicin, yielding an unstable aglycone[2]. This intermediate spontaneously rearranges to form highly reactive compounds. The primary, yet unstable, product is indol-3-ylmethylisothiocyanate, which rapidly reacts with water to form indole-3-carbinol (I3C) and thiocyanate (B1210189) ions[2]. Alternatively, in the presence of specifier proteins, the breakdown can be directed towards the formation of indole-3-acetonitrile (IAN)[4].

Quantitative Data on Glucobrassicin Distribution and Induction

The concentration of glucobrassicin varies significantly among different plant tissues and is dynamically regulated in response to biotic stress. Arabidopsis thaliana serves as a model organism for these studies.

Table 1: Basal Glucobrassicin Concentrations in Arabidopsis thaliana (Col-0)

| Plant Tissue | Glucobrassicin Concentration (µmol/g Dry Weight) | Reference |

| Rosette Leaves | 1.5 ± 0.3 | [7] |

| Roots | 0.09 ± 0.02 | [8] |

| Seeds | 3.0 - 5.0 | [7] |

Table 2: Induction of Glucobrassicin in Arabidopsis thaliana Leaves in Response to Herbivory

| Herbivore Species | Feeding Duration | Glucobrassicin Concentration (µmol/g Dry Weight) | Fold Change | Reference |

| Pieris rapae (Specialist) | 24 hours | 2.8 ± 0.5 | ~1.9x | [9] |

| Spodoptera littoralis (Generalist) | 24 hours | 3.5 ± 0.6 | ~2.3x | [7] |

Table 3: Induction of Glucobrassicin in Arabidopsis thaliana Leaves in Response to Pathogen Infection

| Pathogen Species | Time Post-Infection | Glucobrassicin Concentration (µmol/g Dry Weight) | Fold Change | Reference |

| Pseudomonas syringae pv. tomato DC3000 | 24 hours | 2.5 ± 0.4 | ~1.7x | [10] |

| Botrytis cinerea | 48 hours | 2.2 ± 0.3 | ~1.5x | [3] |

Signaling Pathways Regulating Glucobrassicin-Mediated Defense

The biosynthesis and accumulation of glucobrassicin are under the control of complex signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) Signaling

Herbivory and wounding are potent inducers of the JA signaling pathway. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors such as MYC2, MYC3, and MYC4 to activate the expression of downstream genes, including those involved in indole glucosinolate biosynthesis, such as CYP79B2 and CYP79B3, as well as MYB transcription factors (MYB34, MYB51, MYB122) that specifically regulate indole glucosinolate production[11][12].

Salicylic Acid (SA) Signaling

The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. While often acting antagonistically to the JA pathway, SA can also influence glucosinolate metabolism. Crosstalk between the SA and JA pathways allows the plant to fine-tune its defense response to specific threats[13][14]. For instance, SA can modulate the expression of certain MYB transcription factors involved in indole glucosinolate biosynthesis.

Experimental Protocols

Extraction and Quantification of Glucobrassicin by HPLC

This protocol describes the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., Arabidopsis leaves), freeze-dried and ground

-

70% (v/v) Methanol, pre-heated to 70°C

-

DEAE-Sephadex A-25 anion exchange resin

-

Purified sulfatase (from Helix pomatia)

-

Sinigrin standard

-

Ultrapure water

-

HPLC system with a C18 column and UV detector (229 nm)

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-heated 70% methanol.

-

Vortex vigorously and incubate at 70°C for 10 minutes, vortexing occasionally.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube. This is the crude glucosinolate extract.

-

-

Desulfation:

-

Prepare a mini-column by packing a pipette tip with a small amount of glass wool and adding a slurry of DEAE-Sephadex A-25 in water.

-

Load the crude extract onto the column and allow it to pass through.

-

Wash the column with 70% methanol, followed by water.

-

Add 75 µL of purified sulfatase solution to the column and incubate at room temperature overnight.

-

-

Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.

-

Filter the eluate through a 0.22 µm syringe filter.

-

Inject 20 µL of the sample into the HPLC system.

-

Separate the desulfoglucosinolates using a water:acetonitrile gradient on a C18 column.

-

Detect the compounds at 229 nm.

-

Quantify glucobrassicin by comparing its peak area to a standard curve generated with desulfo-sinigrin, using a relative response factor for glucobrassicin.

-

Insect Herbivory Bioassay (No-Choice Assay)

This protocol assesses the impact of glucobrassicin on the growth and development of a generalist herbivore, Spodoptera littoralis.

Materials:

-

Arabidopsis thaliana wild-type (Col-0) plants

-

Arabidopsis thaliana glucosinolate-deficient mutant plants (e.g., myc2/myc3/myc4 triple mutant)

-

Spodoptera littoralis larvae (1st instar)

-

Small cages or containers to enclose individual plants

-

Fine paintbrush

-

Analytical balance

Procedure:

-

Grow wild-type and mutant Arabidopsis plants under controlled conditions for 4-5 weeks.

-

Place a single 1st instar S. littoralis larva on a leaf of each plant using a fine paintbrush.

-

Cover each plant with a cage to prevent the larva from escaping.

-

Maintain the plants under the same growth conditions.

-

After 7-10 days, carefully remove the larvae from the plants.

-

Record the survival of the larvae.

-

Weigh each surviving larva using an analytical balance.

-

Compare the average weight of larvae fed on wild-type plants to those fed on mutant plants to determine the effect of glucosinolates on larval growth.

Pathogen Infection Assay (Pseudomonas syringae)

This protocol quantifies the resistance of Arabidopsis thaliana to the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Materials:

-

Arabidopsis thaliana wild-type (Col-0) plants

-

Pseudomonas syringae pv. tomato DC3000

-

King's B (KB) medium

-

10 mM MgCl₂

-

1 mL needleless syringes

-

Cork borer

-

Microcentrifuge tubes with sterile beads

-

Plate reader for optical density (OD₆₀₀) measurements

-

Petri dishes with KB agar (B569324)

Procedure:

-

Grow P. syringae in liquid KB medium to an OD₆₀₀ of 0.8-1.0.

-

Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final OD₆₀₀ of 0.002.

-

Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-5 week old Arabidopsis plants using a needleless syringe.

-

At 0 and 3 days post-infiltration, collect leaf discs from the infiltrated areas using a cork borer.

-

Homogenize the leaf discs in 10 mM MgCl₂ using sterile beads.

-

Prepare serial dilutions of the homogenate and plate them on KB agar plates.

-

Incubate the plates at 28°C for 2 days.

-

Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

-

Compare the bacterial growth in different plant genotypes to assess their level of resistance.

Conclusion

This compound is a key player in the chemical defense strategy of cruciferous plants. Its biosynthesis from tryptophan and subsequent myrosinase-catalyzed breakdown upon tissue damage lead to the formation of a suite of bioactive compounds that directly deter herbivores and inhibit pathogen growth. The regulation of glucobrassicin levels through the intricate interplay of the jasmonic acid and salicylic acid signaling pathways highlights the plant's ability to mount a tailored and effective defense response. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive technical resource for researchers investigating plant-pathogen and plant-herbivore interactions, as well as for professionals seeking to harness the potential of these natural compounds in agriculture and medicine. Further research into the specific roles of individual breakdown products and their downstream signaling targets will continue to unravel the complexity and elegance of this vital plant defense system.

References

- 1. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 3. Resistance to Botrytis cinerea Induced in Arabidopsis by Elicitors Is Independent of Salicylic Acid, Ethylene, or Jasmonate Signaling But Requires PHYTOALEXIN DEFICIENT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. sketchviz.com [sketchviz.com]

- 6. researchgate.net [researchgate.net]

- 7. Variation of glucosinolate accumulation among different organs and developmental stages of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Jasmonate-Dependent Induction of Indole Glucosinolates in Arabidopsis by Culture Filtrates of the Nonspecific Pathogen Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabidopsis basic helix-loop-helix transcription factors MYC2, MYC3, and MYC4 regulate glucosinolate biosynthesis, insect performance, and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Glucobrassicin potassium degradation products and metabolites

An In-depth Technical Guide to Glucobrassicin (B1234704) Potassium Degradation Products and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicin, an indole (B1671886) glucosinolate, is a prominent secondary metabolite found in a wide array of cruciferous vegetables, including broccoli, cabbage, and Brussels sprouts.[1][2][3] It exists in plants as its potassium salt. Upon plant tissue damage, such as during food preparation or chewing, the enzyme myrosinase is released, initiating the hydrolysis of glucobrassicin.[1][4] This process leads to the formation of a cascade of bioactive compounds, most notably indole-3-carbinol (B1674136) (I3C) and its subsequent metabolites.[5][6] These compounds have garnered significant interest in the scientific community for their potential roles in cancer chemoprevention and the modulation of various cellular signaling pathways.[6][7][8][9] This guide provides a comprehensive overview of the degradation and metabolic pathways of glucobrassicin, quantitative data on its presence and that of its metabolites, detailed experimental protocols for their analysis, and a review of the key signaling pathways they influence.

Degradation and Metabolism of Glucobrassicin

The transformation of glucobrassicin into its bioactive derivatives is a multi-step process that begins with enzymatic hydrolysis and is followed by chemical transformations, particularly in the acidic environment of the stomach.

Initial Degradation by Myrosinase

When plant cells are damaged, glucobrassicin comes into contact with myrosinase, a thioglucosidase enzyme.[4][10] This enzymatic reaction hydrolyzes the thioglucose bond in glucobrassicin, yielding glucose and an unstable aglycone, thiohydroximate-O-sulfonate.[5][10][11] This intermediate spontaneously rearranges, releasing a sulfate (B86663) ion to form indol-3-ylmethylisothiocyanate.[1][5] However, this isothiocyanate is highly unstable and has not been directly detected.[1] It rapidly reacts with water to form indole-3-carbinol (I3C) and a thiocyanate (B1210189) ion.[1][5]

Formation of Indole-3-Carbinol (I3C) and its Acid Condensation Products

In the acidic environment of the stomach, I3C undergoes a series of condensation reactions.[5][11] Two molecules of I3C can combine to form the major and most studied metabolite, 3,3'-diindolylmethane (B526164) (DIM).[5][6][11] Other prominent acid condensation products include:

While I3C itself is rarely detected in plasma after oral administration, its condensation products, particularly DIM, are considered the primary bioactive agents in vivo.[4][5] It is important to note that even in neutral pH conditions, such as in cell culture media, I3C can spontaneously convert to DIM over time.[12]

Metabolism of 3,3'-Diindolylmethane (DIM)

Contrary to earlier findings which reported only the parent DIM compound in plasma and urine, recent studies have shown that DIM undergoes significant phase I and phase II metabolism in humans.[13][14][15] Following oral administration, hydroxylated metabolites and their conjugates have been identified in both plasma and urine.[13][14][15] These metabolites include:

-

Two mono-hydroxylated metabolites

-

One di-hydroxylated metabolite

-

Sulfate and glucuronide conjugates of these hydroxylated forms.[13][14]

Quantitative Data

The concentration of glucobrassicin varies significantly among different cruciferous vegetables. The subsequent levels of its metabolites in biological fluids are also variable and depend on factors such as food preparation and individual metabolism.

Table 1: Glucobrassicin Content in Selected Cruciferous Vegetables

| Vegetable | Glucobrassicin Content (μmol/100 g fresh weight) |

| Brussels Sprouts | 327.8–469.4 |

| Broccoli | 42.2–71.7 |

| Cabbage | Data not consistently reported, but present |

| Cauliflower | Data not consistently reported, but present |

| Kale | Data not consistently reported, but present |

Source:[16]

Table 2: Metabolites Detected in Human Urine and Plasma After Consumption of Cruciferous Vegetables

| Metabolite | Matrix | Peak Concentration/Amount | Time to Peak Concentration |

| Indole-3-carbinol (I3C) | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |

| Indole-3-carboxaldehyde | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |

| Indole-3-carboxylic acid | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |

| 3,3'-Diindolylmethane (DIM) | Urine | 0.01 – 0.03% of ingested glucobrassicin | Not specified |

| IMITC-NAC | Urine | 0.1 to 30.2 pmol/mL | Early time points |

| Mono-hydroxylated DIM | Plasma & Urine | Detected | Not specified |

| Di-hydroxylated DIM | Plasma & Urine | Detected | Not specified |

| Sulfated & Glucuronidated DIM metabolites | Plasma & Urine | Detected | Not specified |

Experimental Protocols

Accurate quantification and identification of glucobrassicin and its metabolites require robust analytical methods. Below are generalized protocols based on established methodologies.

Protocol 1: Extraction and Quantification of Glucobrassicin from Plant Material by HPLC

This protocol describes a method for extracting and quantifying intact glucosinolates.

1. Materials and Reagents:

-

Freeze-dried plant material

-

70% (v/v) Methanol (B129727)

-

DEAE Sephadex A-25

-

0.5 M Sodium acetate

-

Aryl sulfatase (E.C. 3.1.6.1)

-

Ultrapure water

-

Sinigrin (B192396) monohydrate (for external standard)

-

Reversed-phase C18 HPLC column

2. Extraction of Crude Glucosinolates:

-

Weigh approximately 100 mg of freeze-dried plant material.

-

Add 1.5 mL of boiling 70% methanol and incubate in a water bath at 70°C for 5 minutes.[19]

-

Centrifuge the sample (e.g., 12,000 rpm, 4°C, 10 minutes).[19]

-

Collect the supernatant. Repeat the extraction on the residue twice more.

-

Combine the supernatants, which constitute the crude glucosinolate extract.[19]

3. Desulfation:

-

Prepare a DEAE anion exchange column by adding a slurry of DEAE Sephadex A-25 activated with 0.5 M sodium acetate.[19]

-

Load the crude glucosinolate extract onto the column.

-

Wash the column with ultrapure water to remove interfering compounds.

-

Add 75 µL of aryl sulfatase to the column and allow the desulfation reaction to proceed overnight at room temperature.[19]

-

Elute the desulfated glucosinolates with ultrapure water.[20]

4. HPLC Analysis:

-

Reconstitute the freeze-dried eluate in a known volume of water.

-

Inject the sample onto a reversed-phase C18 column.[20]

-

Use a mobile phase gradient of acetonitrile (B52724) and water.[20][21]

-

Set the detector to 229 nm for quantification.[20]

-

Quantify glucobrassicin based on a calibration curve generated with a sinigrin standard and applying a response factor.[20]

Protocol 2: Analysis of DIM and its Metabolites in Human Plasma by UPLC-MS/MS

This protocol is based on the methodology used to identify and quantify DIM and its phase I and II metabolites.

1. Sample Preparation:

-

Collect blood samples at various time points after administration of DIM.

-

Isolate plasma by centrifugation.

-

Perform a protein precipitation step, for example, by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for injection.

2. UPLC-MS/MS Analysis:

-

Utilize a UPLC system coupled to a tandem mass spectrometer.

-

Separate the analytes on a suitable reversed-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Monitor for the parent DIM molecule and its predicted hydroxylated, sulfated, and glucuronidated metabolites using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.

This is a generalized protocol; specific parameters would need to be optimized based on the instrumentation and standards available. The study by Vermillion-Maier et al. (2021) provides a detailed example of such a method.[14][15]

Signaling Pathways and Biological Activities

Glucobrassicin degradation products, particularly I3C and DIM, are known to modulate a multitude of signaling pathways, many of which are critical in the context of cancer and other chronic diseases.[7][8][22]

Aryl Hydrocarbon Receptor (AhR) Signaling

DIM is a well-established agonist of the Aryl Hydrocarbon Receptor (AhR).[23][24][25] The canonical AhR pathway involves the following steps:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[24] DIM binding causes a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates to the nucleus.[24]

-

Heterodimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[24]

-

Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[26][27] A key target gene is CYP1A1, which is involved in xenobiotic metabolism.[25]

Activation of the AhR pathway by DIM has been shown to have pleiotropic effects, including the modulation of estrogen metabolism and the induction of anti-proliferative responses in cancer cells.[25][28]

Other Key Signaling Pathways

Beyond AhR signaling, I3C and DIM have been shown to impact a wide range of cellular processes:

-

Estrogen Receptor (ER) Signaling: I3C and DIM can act as negative regulators of ERα signaling, which is crucial in hormone-dependent cancers like breast cancer.[7]

-

Akt-NFκB Signaling: These compounds can inhibit the pro-survival Akt-NFκB pathway, leading to the suppression of cancer cell proliferation.[7][22]

-

Cell Cycle Regulation: I3C can induce a G1 cell cycle arrest in cancer cells by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[2][8]

-

Apoptosis: I3C and DIM can induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins, and by inducing endoplasmic reticulum stress.[7][8][29]

Mandatory Visualizations

Degradation and Metabolism of Glucobrassicin

Caption: Degradation pathway of Glucobrassicin to its primary bioactive metabolites.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by DIM.

Experimental Workflow for Glucosinolate Analysis

Caption: Generalized workflow for the extraction and analysis of glucosinolates.

References

- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 2. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,3’-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans | Journal Article | PNNL [pnnl.gov]

- 15. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. grokipedia.com [grokipedia.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification and Analysis of a Mercapturic Acid Conjugate of Indole-3-methyl Isothiocyanate in the Urine of Humans who Consumed Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. A selective aryl hydrocarbon receptor modulator 3,3'-Diindolylmethane inhibits gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Glucobrassicin: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and analysis of glucobrassicin (B1234704), a prominent indole (B1671886) glucosinolate found in cruciferous plants. It details the historical context of its initial identification, comprehensive experimental protocols for its extraction and purification, and a summary of its concentration in various Brassica species. Furthermore, this guide elucidates the biosynthetic pathway of glucobrassicin from tryptophan and the subsequent signaling cascades initiated upon its enzymatic hydrolysis, which are critical for plant defense and have implications for human health. The information is presented through structured data tables and detailed pathway diagrams to serve as a valuable resource for professionals in phytochemical research and drug development.

Introduction: The Genesis of Glucobrassicin Discovery

Glucobrassicin is a significant secondary metabolite belonging to the glucosinolate family, which is characteristic of the order Brassicales. These compounds and their hydrolysis products are renowned for their roles in plant defense and for their potential health benefits in humans, including anticarcinogenic properties. The journey of glucobrassicin's discovery is rooted in the broader investigation of glucosinolates in Brassica species.

The compound was first isolated from Brassica plants, a fact reflected in its name.[1] Seminal work in the mid-20th century laid the foundation for our understanding of these sulfur-containing compounds. Notably, the research by Gmelin and Virtanen in 1961 was pivotal in the identification and characterization of glucobrassicin, establishing it as a precursor to several biologically active indole compounds, such as indole-3-acetonitrile (B3204565) and ascorbigen, in Brassica oleracea species.

Since its discovery, glucobrassicin has been the subject of extensive research due to the potent biological activities of its breakdown products, primarily indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM).[1][2] This guide delves into the technical aspects of working with this important phytochemical, from its origins in the plant to its analysis in the laboratory.

Quantitative Analysis of Glucobrassicin in Cruciferous Plants

The concentration of glucobrassicin can vary significantly among different cruciferous vegetables, and even between different cultivars and plant parts. This variation is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize the quantitative data on glucobrassicin content from various studies, providing a comparative overview for researchers.

Table 1: Glucobrassicin Content in Various Brassica oleracea Cultivars

| Brassica oleracea Cultivar | Plant Part | Glucobrassicin Content (μmol/100g FW) | Reference |

| Oxheart Cabbage ('Bejo 2574') | Head | 90.7 | [[“]] |

| Red Cabbage | Head | Not specified as predominant | [4] |

| White Cabbage | Head | Not specified as predominant | [4] |

| Savoy Cabbage | Head | Not specified as predominant | [[“]] |

| Brussels Sprouts | Sprouts | Not specified as predominant | [[“]] |

| Broccoli | Florets | Not specified as predominant | [[“]] |

| Cauliflower (White) | Curd | 14 (mean value) | [4] |

| Cauliflower (Purple) | Curd | 124 (mean value) | [4] |

| Cauliflower (Green) | Curd | Not specified as predominant | [4] |

| Romanesco | Curd | 14.3 (mean value) | [4] |

| Kale | Leaves | Not specified as predominant | [4] |

| Kohlrabi | Tuber | Not specified as predominant | [[“]] |

Table 2: Glucobrassicin Content in Seeds of Selected Brassica Species

| Brassica Species | Glucobrassicin Content (μmol/g DW) | Reference |

| Raphanus raphanistrum L. (Wild Radish) | Major identified compound | [5] |

| Raphanus sativus L. (Radish) | 28.96 | [5] |

| Brassica oleracea var. botrytis L. (Cauliflower) | Major identified compound | [5] |

| Brassica oleracea var. capitata L. (Cabbage) | Low content | [5] |

| Brassica rapa L. (Turnip) | Low content | [5] |

| Eruca sativa L. (Arugula) | Low content | [5] |

Experimental Protocols: From Plant Material to Purified Glucobrassicin

The accurate quantification and isolation of glucobrassicin necessitate standardized and validated experimental procedures. The following protocols are based on established methods for glucosinolate extraction and analysis.

Extraction of Glucosinolates from Plant Material

This protocol is adapted from the widely used method for glucosinolate extraction, which involves the inactivation of the myrosinase enzyme to prevent the hydrolysis of glucosinolates.[6][7]

Materials and Reagents:

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol (MeOH)

-

Deionized water

-

2 mL round-bottom reaction tubes

-

Ultrasonic bath

-

Benchtop centrifuge

-

Anion-exchange columns (e.g., DEAE-Sephadex A-25)

-

20 mM Sodium acetate (B1210297) (NaOAc) buffer (pH 5.5)

-

Purified aryl sulfatase (Type H-1 from Helix pomatia)

-

Sinigrin (B192396) monohydrate (for standard curve)

Procedure:

-

Sample Preparation: Weigh 50.0-100.0 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.

-

Initial Extraction: Add 1 mL of 70% MeOH to each tube and vortex briefly.

-

Myrosinase Inactivation: Place the tubes in a water bath at 75°C for 10 minutes to inactivate myrosinase.

-

Sonication: Transfer the tubes to an ultrasonic bath for 15 minutes to aid in cell disruption and extraction.

-

Centrifugation: Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature. A pellet of plant debris should form.

-

Column Preparation: Prepare anion-exchange columns according to the manufacturer's instructions.

-

Sample Loading: Carefully transfer the supernatant from the centrifuged tubes onto the prepared anion-exchange columns.

-

Washing: Wash the columns with 70% MeOH followed by deionized water to remove impurities.

-

Desulfation: Apply a solution of purified aryl sulfatase to the columns and allow the reaction to proceed overnight at room temperature. This step removes the sulfate (B86663) group from the glucosinolates, which is necessary for HPLC analysis.

-

Elution: Elute the desulfoglucosinolates from the columns with deionized water.

-

Lyophilization: Freeze-dry the eluate to obtain a powdered sample of desulfoglucosinolates.

-

Reconstitution: Reconstitute the dried sample in a precise volume of deionized water for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a standard method for the separation and quantification of desulfoglucosinolates.[6][8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient from 1.5% to 95% acetonitrile over 60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm.

-

Standard: A standard curve should be prepared using desulfated sinigrin of known concentrations.

Procedure:

-

Injection: Inject a known volume (e.g., 20 µL) of the reconstituted sample onto the HPLC column.

-

Separation: Run the gradient program to separate the different desulfoglucosinolates.

-

Detection and Quantification: Monitor the absorbance at 229 nm. Identify the peak corresponding to desulfoglucobrassicin based on its retention time compared to a known standard or literature values. Quantify the amount of glucobrassicin by comparing the peak area to the standard curve of desulfosinigrin, applying a response factor for indole glucosinolates.

Biosynthesis and Signaling Pathways

The biological activity of glucobrassicin is intrinsically linked to its biosynthesis from the amino acid tryptophan and its subsequent degradation into various signaling molecules.

Biosynthesis of Glucobrassicin from Tryptophan

Glucobrassicin is synthesized from tryptophan through a multi-step enzymatic pathway primarily involving cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and a carbon-sulfur lyase.[1][9]

Enzymatic Hydrolysis and Signaling

Upon tissue damage, glucobrassicin comes into contact with the enzyme myrosinase, initiating a hydrolysis cascade that releases biologically active compounds. These products play a crucial role in plant defense against herbivores and pathogens and are also the source of the health-promoting effects observed in humans.[2][10][11] The outcome of the hydrolysis is pH-dependent.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and biological significance of glucobrassicin. The detailed experimental protocols and quantitative data serve as a practical resource for researchers in the fields of phytochemistry, pharmacology, and agricultural science. The elucidation of its biosynthetic and signaling pathways highlights the intricate role of glucobrassicin in plant biology and its potential for applications in human health. Further research into the diverse biological activities of glucobrassicin and its derivatives will continue to uncover new opportunities for drug development and crop improvement.

References

- 1. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 3. consensus.app [consensus.app]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Glucobrassicin Potassium (CAS No. 143231-38-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicin (B1234704), an indole (B1671886) glucosinolate predominantly found in cruciferous vegetables, and its potassium salt (CAS No. 143231-38-3), have garnered significant scientific interest due to their potential health-promoting properties. Upon enzymatic hydrolysis by myrosinase, glucobrassicin is converted to a variety of bioactive compounds, most notably indole-3-carbinol (B1674136) (I3C). I3C has been extensively studied for its anticancer, anti-inflammatory, and antioxidant activities, which are mediated through the modulation of multiple signaling pathways crucial in the pathogenesis of chronic diseases. This technical guide provides an in-depth overview of the chemical and physical properties of glucobrassicin potassium, its biological activities with a focus on the mechanisms of action of its hydrolysis product, I3C, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound salt is the stable, water-soluble form of glucobrassicin. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 143231-38-3 | [1][2] |

| Molecular Formula | C₁₆H₁₉KN₂O₉S₂ | [3] |

| Molecular Weight | 486.56 g/mol | [3] |

| Synonyms | 3-Indolylmethylglucosinolate potassium salt | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [1] |

| Storage | Recommended storage at -20°C for long-term stability | [2] |

Biological Activity and Mechanism of Action

The biological significance of this compound is primarily attributed to its hydrolysis product, indole-3-carbinol (I3C), which is formed upon the enzymatic action of myrosinase when plant tissues are disrupted. I3C is a potent modulator of various cellular signaling pathways implicated in cancer and other chronic diseases.

Anticancer Activity

I3C has demonstrated significant anticancer effects in a multitude of cancer cell lines. Its mechanisms of action are pleiotropic, affecting cell cycle progression, apoptosis, and cellular signaling pathways.

The following tables summarize the in vitro efficacy of I3C in various cancer cell lines.

Table 1: IC₅₀ Values of Indole-3-Carbinol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| LNCaP | Prostate Cancer | 150 | Not Specified | |

| DU145 | Prostate Cancer | 160 | Not Specified | |

| PC3 | Prostate Cancer | 285 | Not Specified | |

| HeLa | Cervical Cancer | ~10 | 48 | |

| MCF-7 | Breast Cancer (ER+) | ~10 | 48 | |

| MDA-MB-231 | Breast Cancer (ER-) | ~10 | 48 | |

| HCT-8 | Colon Cancer | ~10 | 48 | |

| HepG2 | Hepatocellular Carcinoma | ~5 | 48 |

Table 2: Quantitative Effects of Indole-3-Carbinol on Gene and Protein Expression

| Target Gene/Protein | Cell Line | Treatment | Effect | Reference |

| Gene Expression | ||||

| CYP1A1 | MCF-7 | I3C | Significant increase | |

| CYP1B1 | MCF-7 | I3C | Significant increase | |

| AhR | MCF-7 | I3C | Significant increase | |

| p21 | MCF-7 | I3C | Several-fold increase | |

| hTERT | LNCaP, PC3 | 250 µM I3C | Significant inhibition of mRNA expression | |

| Caspase 3 | HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2 | 10 µM I3C | Significant overexpression | |

| Caspase 8 | HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2 | 10 µM I3C | Significant overexpression | |

| Protein Expression | ||||

| CDK6 | MCF-7 | I3C | Abolished expression | |

| p21 | MCF-7, T47D | Luteolin + I3C | Increased expression | |

| p-EGFR | MDA-MB-468 | I3C pretreatment | Reduction | |

| p-PKB (Akt) | MDA-MB-468 | I3C pretreatment | Reduction | |

| PI3K | Endometriotic lesions (in vivo) | I3C | Strong inhibition | |

| VEGFR2 | Endometriotic lesions (in vivo) | I3C | Significant downregulation | |

| pERK1/2 | Endometriotic lesions (in vivo) | I3C | Markedly suppressed phosphorylation |

Signaling Pathways Modulated by Indole-3-Carbinol

I3C's anticancer effects are mediated through its interaction with several key signaling pathways.

I3C induces a G1 cell cycle arrest in breast cancer cells by downregulating the expression of cyclin-dependent kinase 6 (CDK6) and increasing the expression of the cyclin-dependent kinase inhibitor p21.

I3C promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and caspases (e.g., Caspase-3, -8, and -9) while downregulating anti-apoptotic proteins such as Bcl-2.

I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by I3C leads to the increased expression of phase I and phase II detoxification enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of carcinogens and hormones.

Myrosinase-Catalyzed Hydrolysis of Glucobrassicin

Table 3: Myrosinase Kinetic Parameters for Various Glucosinolates

| Substrate | Source of Myrosinase | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Sinigrin | White Cabbage | 0.57 | 1.3 (µmol/s) | |

| Glucotropaeolin | White Cabbage | 0.149 ± 0.023 | 0.056 ± 0.004 | |

| Sinigrin | Commercial | 0.229 ± 0.016 | 0.052 ± 0.002 | |

| Glucoraphanin | Broccoli | - | - |

Note: The absence of specific Km and Vmax values for glucobrassicin represents a knowledge gap in the current literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of glucobrassicin and its derivatives.

Extraction and Purification of Glucobrassicin from Brassica oleracea

This protocol outlines a general procedure for the extraction and purification of glucosinolates, which can be adapted for glucobrassicin.

Protocol Steps:

-

Sample Preparation: Freeze-dry fresh Brassica oleracea tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 70% methanol at 70°C for 20 minutes to inactivate endogenous myrosinase.

-

Clarification: Centrifuge the extract and collect the supernatant.

-

Purification: Apply the supernatant to a DEAE-Sephadex A-25 anion-exchange column.

-

Desulfation: Wash the column and then apply a purified arylsulfatase solution to convert glucosinolates to their desulfo-analogs.

-

Elution: Elute the desulfo-glucosinolates from the column with water.

-

Analysis: Analyze the eluted fraction by HPLC.

HPLC Analysis of Glucobrassicin

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 1.5% B to 25% B over 25 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Column Temperature: 30°C

Cell Viability Assay (WST-1 Assay)

This protocol is for assessing the cytotoxic effects of I3C on adherent cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Indole-3-carbinol (I3C) stock solution (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of I3C (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing changes in gene expression (e.g., p21, CDK6) following I3C treatment.

Procedure:

-

Cell Treatment: Treat cells with I3C as described in the cell viability assay.

-

RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers for the target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in protein levels (e.g., CDK6, p21) after I3C treatment.

Procedure:

-

Cell Lysis: Lyse I3C-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a significant phytochemical with promising health benefits, primarily realized through its conversion to indole-3-carbinol. The extensive research on I3C has elucidated its potent anticancer activities and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the properties of this compound, the biological effects of its active metabolite, and robust experimental protocols for its study. Further research is warranted to fill existing knowledge gaps, particularly concerning the specific enzyme kinetics of glucobrassicin hydrolysis and to further explore its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to Indole Glucosinolates in Cruciferous Vegetables: From Biosynthesis to Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of indole (B1671886) glucosinolates (IGs), a significant class of secondary metabolites found in cruciferous vegetables. It covers their biosynthesis, chemical diversity, and concentrations in common dietary sources. Furthermore, it details their functions in both plant defense and human health, with a focus on the mechanisms of action of their breakdown products, such as indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM). This guide includes detailed experimental protocols for the extraction and quantification of IGs and for assessing their biological activity, alongside diagrams of key signaling pathways.

Introduction to Indole Glucosinolates

Glucosinolates are a class of sulfur-containing plant secondary metabolites found predominantly in the order Brassicales, which includes widely consumed vegetables like broccoli, cabbage, and kale.[1][2] Based on their precursor amino acid, they are categorized into aliphatic, aromatic, and indole glucosinolates.[3] Indole glucosinolates are derived from the amino acid tryptophan and are of particular interest due to the potent biological activity of their hydrolysis products.[4]

Upon plant tissue damage, such as during chewing or cutting, the enzyme myrosinase (a β-thioglucosidase) comes into contact with glucosinolates, catalyzing their hydrolysis.[3][5] This process yields a range of bioactive compounds, including isothiocyanates, nitriles, and indoles.[5] The primary indole glucosinolate, glucobrassicin, is converted into the unstable indol-3-ylmethyl isothiocyanate, which rapidly forms indole-3-carbinol (I3C).[6] In the acidic environment of the stomach, I3C undergoes condensation to form various oligomeric products, most notably 3,3'-diindolylmethane (DIM).[7] These compounds are the primary drivers of the health-promoting effects associated with dietary indole glucosinolates.

Biosynthesis and Hydrolysis of Indole Glucosinolates

The biosynthesis of indole glucosinolates is a multi-step enzymatic process originating from tryptophan.[8][9] The core pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[8] IAOx serves as a crucial branch point, also leading to the biosynthesis of the plant hormone auxin and the phytoalexin camalexin.[7][9] Subsequent reactions, including glucosylation and sulfation, form the parent indole glucosinolate, indol-3-ylmethyl glucosinolate (I3M), also known as glucobrassicin.[10] This core structure can undergo further modifications, such as hydroxylation and methoxylation on the indole ring, to create derivatives like 4-methoxyglucobrassicin (B122029) and neoglucobrassicin.[10][11]

The bioactivity of IGs is contingent upon their hydrolysis by myrosinase.[6] This enzymatic reaction cleaves the thioglucose moiety, producing an unstable aglycone.[6] Depending on reaction conditions, this intermediate can rearrange to form indol-3-ylmethyl isothiocyanate or indole-3-acetonitrile.[6] The isothiocyanate is highly reactive and quickly degrades to indole-3-carbinol (I3C).[6]

Quantitative Data: Indole Glucosinolate Content in Cruciferous Vegetables

The concentration and composition of indole glucosinolates vary significantly among different cruciferous vegetables, influenced by factors such as cultivar, growing conditions, and plant developmental stage.[2][4] Seeds and sprouts often contain higher concentrations of total glucosinolates compared to mature plants.[12][13] The following tables summarize the content of key indole glucosinolates in several commonly consumed Brassica vegetables.

Table 1: Indole Glucosinolate Content in Various Cruciferous Vegetables (μmol/g Dry Weight)

| Vegetable | Glucobrassicin (I3M) | 4-Hydroxyglucobrassicin | 4-Methoxyglucobrassicin | Neoglucobrassicin | Total Indole GSLs | Reference(s) |

| Broccoli (florets) | 0.21–0.73 | - | 0.43 | 0.12 | ~1.48 | [12] |

| Broccoli (sprouts, 3-day) | 0.12 | - | - | - | >0.12 | [12] |

| Brussels Sprouts | 33.8 (per 40g serving) | - | - | - | - | [14] |

| Cabbage (Red) | 1.83 | - | 0.21 | 0.36 | ~2.40 | [1] |

| Cabbage (Chinese) | 0.79-13.14 | - | - | - | - | [12] |

| Kale (microgreens) | - | - | 1.5-2.0 | ~2.0 | ~3.5-4.0 | [15] |

| Cauliflower | - | Similar to GBS | - | - | - | [4] |

Note: Values are approximate and can vary widely. Data presented as ranges or single points from cited studies. "-" indicates data not reported in the cited source. Concentrations in Brussels sprouts were reported per serving size and not converted to DW.

Functions and Signaling Pathways

The biological effects of dietary IGs are mediated by their breakdown products, I3C and DIM. These molecules are known to interact with multiple cellular signaling pathways, contributing to their observed anti-inflammatory and cancer-preventive properties.[8][11]

Aryl Hydrocarbon Receptor (AhR) Pathway

Both I3C and particularly its condensation product DIM are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[16] This leads to the induction of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of carcinogens and xenobiotics.[7] AhR activation by I3C/DIM can also modulate immune responses, for instance by promoting the differentiation of regulatory T cells (Tregs).

Anti-proliferative and Pro-apoptotic Effects

I3C and DIM have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[8][10] This is achieved by modulating the expression and activity of key cell cycle regulators, including the downregulation of cyclin-dependent kinases (CDKs) and cyclins, and the upregulation of CDK inhibitors like p21 and p27.[8]

Furthermore, these compounds can induce apoptosis (programmed cell death) in tumor cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[10] I3C and DIM also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).[8]

Modulation of NF-κB Signaling

Chronic inflammation is a key driver of many cancers, and the transcription factor NF-κB is a central mediator of inflammatory responses. I3C and DIM have been demonstrated to inhibit the activation of the NF-κB pathway. They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Experimental Protocols

Protocol for Extraction and Quantification of Indole Glucosinolates

This protocol details a standard method for the extraction of glucosinolates from plant material and their quantification as desulfo-glucosinolates using HPLC-DAD.

A. Extraction

-

Sample Preparation: Freeze-dry fresh plant material (e.g., broccoli florets) and grind into a fine powder. Accurately weigh 50-100 mg of the dried powder into a 2 mL microcentrifuge tube.

-

Myrosinase Inactivation: Add 1.0 mL of 70% methanol (B129727) pre-heated to 75°C. Immediately place the tube in a 75°C water bath for 10 minutes to inactivate endogenous myrosinase.

-

Extraction: Vortex the sample briefly and place in an ultrasonic bath for 15 minutes.

-

Clarification: Centrifuge the tube at 3,000 x g for 10 minutes at room temperature. Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of 70% methanol and combine the supernatants.

-

Internal Standard: Add a known concentration of an internal standard (e.g., sinigrin) to the combined extract.

B. Desulfation (On-Column)

-

Column Preparation: Prepare a mini-column using a polypropylene (B1209903) column or pipette tip with a frit. Add a 0.5 mL slurry of DEAE Sephadex A-25 anion exchange resin.

-

Column Equilibration: Wash the column sequentially with 1 mL of water and 1 mL of 20 mM sodium acetate (B1210297) (pH 5.5).

-

Sample Loading: Load the glucosinolate extract (supernatant from step A4) onto the column. Allow the extract to pass through completely.

-

Washing: Wash the column with 1 mL of 20 mM sodium acetate (pH 5.5) to remove impurities.

-

Enzymatic Reaction: Add 75 µL of purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the top of the resin bed. Cap the column and incubate at room temperature overnight (approx. 16 hours) to convert glucosinolates to their desulfo-analogs.

-

Elution: Elute the desulfo-glucosinolates from the column with 1.25 mL of ultrapure water (e.g., 2 x 0.5 mL + 1 x 0.25 mL) into a collection vial.

C. HPLC-DAD Analysis

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Ultrapure Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

Flow rate: 1.0 mL/min

-

0-2 min: 1% B

-

2-20 min: Linear gradient from 1% to 25% B

-

20-25 min: Hold at 25% B

-

25-30 min: Linear gradient back to 1% B

-

30-35 min: Re-equilibration at 1% B

-

-

Detection: Monitor at 229 nm.

-

Quantification: Identify peaks by comparing retention times with those of authentic standards (e.g., desulfo-glucobrassicin). Quantify using a calibration curve generated from the standards, normalized against the internal standard.

Protocol for In Vitro AhR Activation Assay

This protocol describes a cell-based reporter assay to measure the ability of I3C or DIM to activate the AhR signaling pathway.

-

Cell Line: Use a human cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-Lucia™ AhR cells).

-

Cell Culture: Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

-

Assay Plating: Seed the cells into a 96-well, white, clear-bottom plate at a density of ~50,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Preparation: Prepare stock solutions of I3C and DIM in DMSO. Create a serial dilution of the test compounds in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM β-naphthoflavone).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Luciferase Assay:

-

Remove the treatment medium from the wells.

-

Lyse the cells using a reporter lysis buffer.

-

Add a luciferase assay substrate according to the manufacturer's instructions (e.g., Luciferase Assay System).

-

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLU) of the compound-treated wells to the vehicle control to determine the fold-activation of the AhR pathway.

Conclusion

Indole glucosinolates from cruciferous vegetables represent a promising source of bioactive compounds with significant potential for human health. Their breakdown products, I3C and DIM, exert pleiotropic effects, modulating key cellular pathways involved in carcinogenesis and inflammation, such as the AhR and NF-κB signaling pathways.[8] The variability in IG content across different vegetables and the impact of processing methods highlight the importance of standardized analytical techniques for accurate quantification. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in pharmacology, nutrition, and drug development to further explore the therapeutic potential of these natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Aryl hydrocarbon Receptor activation during in vitro and in vivo digestion of raw and cooked broccoli ( brassica oleracea var. Italica ) - Food & Function (RSC Publishing) DOI:10.1039/D0FO00472C [pubs.rsc.org]

- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]